molecular formula C29H50O3 B1682390 alpha-Tocopherolquinone CAS No. 7559-04-8

alpha-Tocopherolquinone

Cat. No. B1682390
CAS RN: 7559-04-8
M. Wt: 446.7 g/mol
InChI Key: LTVDFSLWFKLJDQ-UHFFFAOYSA-N
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Description

Alpha-Tocopherolquinone is an antioxidant that can inhibit lipid peroxidation and reduce cell division in both the glioma cell clone and fetal brain cells . It also inhibits β-amyloid aggregation and cytotoxicity .


Synthesis Analysis

The biosynthesis of alpha-Tocopherolquinone takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .


Molecular Structure Analysis

The empirical formula of alpha-Tocopherolquinone is C29H50O3, and its molecular weight is 446.71 .


Chemical Reactions Analysis

Alpha-Tocopherolquinone is the oxidation product of alpha-tocopherol. A sensitive HPLC procedure with postcolumn reduction and electrochemical detection has been developed for the analysis of vitamin E and its oxidation products, including alpha-Tocopherolquinone .


Physical And Chemical Properties Analysis

Alpha-Tocopherolquinone is a liquid at room temperature. It is soluble in DMSO to the extent of 90 mg/mL (ultrasonic) .

Scientific Research Applications

Antioxidant Reactions in Biological Systems

Alpha-Tocopherol (vitamin E) and its oxidation products, including alpha-tocopherolquinone, play crucial roles as antioxidants in biological systems. Alpha-tocopherol acts as a lipophilic-free radical scavenger primarily localized in biomembranes, protecting cells from oxidative damage. Alpha-tocopherolquinone, one of the oxidation products, has been studied for its participation in antioxidant reactions within mitochondrial membranes, such as inhibiting lipid peroxidation and protecting mitochondrial respiration by scavenging peroxyl radicals generated during oxidative stress (Ham & Liebler, 1995). Similarly, alpha-tocopherolquinone's presence in erythrocyte membranes and its relation to redox dynamics, as well as its potential role in aging mechanisms related to oxidative stress, have been topics of research (Yanagawa et al., 1999).

Role in Microbial Metabolism

The occurrence of alpha-tocopherolquinone and its reduced form, alpha-tocopherolquinol, in various strains of microorganisms, including bacteria, yeasts, and even some from the kingdom of Archaebacteria, highlights the ubiquity and potential metabolic importance of these compounds. Despite their wide presence, no specific metabolic function has been ascribed to these compounds other than their role as a cofactor in the biohydrogenation of unsaturated fatty acids, which is a capability limited to a few organisms (Hughes & Tove, 1982).

Interaction with Cellular Components

Alpha-tocopherolquinone's interactions with cellular components, such as binding to glutathione-S-transferase in the liver cytosol, reveal its potential pathways in cellular metabolism and detoxification processes. This binding may facilitate the transport of alpha-tocopherolquinone to sites where it can be metabolized or excreted, thus playing a role in cellular protective mechanisms (Arita et al., 1998).

Involvement in Antioxidant Regeneration

Alpha-tocopherolquinone can be reduced back to its antioxidant-active form, alpha-tocopherolhydroquinone, by enzymes like human NAD(P)H:quinone oxidoreductase. This reduction and the subsequent antioxidant activity of alpha-tocopherolhydroquinone highlight a cyclic mechanism where alpha-tocopherolquinone not only acts as an antioxidant but can also be regenerated to continue its protective role against oxidative stress in biological membranes (Siegel et al., 1997).

Safety And Hazards

In case of accidental exposure, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDFSLWFKLJDQ-IEOSBIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009892
Record name Tocopherylquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Tocopherolquinone

CAS RN

7559-04-8
Record name Tocopherol quinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7559-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tocopherylquinone
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Record name Tocopherylquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14094
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Record name Tocopherylquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone
Source European Chemicals Agency (ECHA)
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Record name TOCOQUINONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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